molecular formula C6H8OS2 B2396217 [5-(Methylsulfanyl)thiophen-2-yl]methanol CAS No. 773868-47-6

[5-(Methylsulfanyl)thiophen-2-yl]methanol

Cat. No.: B2396217
CAS No.: 773868-47-6
M. Wt: 160.25
InChI Key: QZAYXCFFDGWOPL-UHFFFAOYSA-N
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Description

[5-(Methylsulfanyl)thiophen-2-yl]methanol: is an organic compound with the molecular formula C6H8OS2 It features a thiophene ring substituted with a methylsulfanyl group at the 5-position and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [5-(Methylsulfanyl)thiophen-2-yl]methanol typically begins with thiophene derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Methylsulfanyl)thiophen-2-yl]methanol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [5-(Methylsulfanyl)thiophen-2-yl]methanol is used as a ligand in catalytic reactions.

    Material Science: It is explored for its potential in the development of organic semiconductors and conductive polymers.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Agriculture: The compound is explored for its potential use in agrochemicals.

Comparison with Similar Compounds

  • [5-(Methylthio)thiophen-2-yl]methanol
  • [5-(Ethylsulfanyl)thiophen-2-yl]methanol
  • [5-(Methylsulfanyl)furan-2-yl]methanol

Comparison:

  • [5-(Methylsulfanyl)thiophen-2-yl]methanol is unique due to the presence of both a methylsulfanyl group and a methanol group on the thiophene ring, which imparts distinct chemical properties.
  • [5-(Methylthio)thiophen-2-yl]methanol has similar properties but lacks the hydroxyl group, affecting its reactivity and applications.
  • [5-(Ethylsulfanyl)thiophen-2-yl]methanol has an ethylsulfanyl group instead of a methylsulfanyl group, leading to differences in steric and electronic effects.
  • [5-(Methylsulfanyl)furan-2-yl]methanol features a furan ring instead of a thiophene ring, resulting in different aromaticity and reactivity.

Properties

IUPAC Name

(5-methylsulfanylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c1-8-6-3-2-5(4-7)9-6/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYXCFFDGWOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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